Biochemical Potency and Selectivity vs. PRMT1/8
EPZ020411 demonstrates a defined selectivity window against the closely related Type I PRMTs, PRMT1 and PRMT8. It inhibits PRMT6 with an IC₅₀ of 10 nM, while its potency against PRMT1 is 119 nM (11.9-fold difference) and against PRMT8 is 223 nM (22.3-fold difference) [1]. This contrasts with broader PRMT inhibitors like MS023, which has IC₅₀ values of 4 nM for PRMT6, 30 nM for PRMT1 (7.5-fold), and 5 nM for PRMT8 (1.25-fold), offering a less pronounced intra-family selectivity profile .
| Evidence Dimension | Biochemical IC₅₀ (nM) |
|---|---|
| Target Compound Data | PRMT6: 10 nM; PRMT1: 119 nM; PRMT8: 223 nM |
| Comparator Or Baseline | MS023 (Pan-Type I PRMT Inhibitor): PRMT6: 4 nM; PRMT1: 30 nM; PRMT8: 5 nM |
| Quantified Difference | Selectivity Ratio (PRMT6/PRMT1): 11.9-fold for EPZ020411 vs. 7.5-fold for MS023. Selectivity Ratio (PRMT6/PRMT8): 22.3-fold for EPZ020411 vs. 1.25-fold for MS023. |
| Conditions | Biochemical methyltransferase assay using ³H-SAM as a methyl donor [1]. |
Why This Matters
This defined selectivity profile allows for more precise attribution of cellular effects to PRMT6 inhibition, reducing the risk of confounding data from off-target PRMT1/8 activity.
- [1] Mitchell LH, Drew AE, Ribich SA, et al. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Med Chem Lett. 2015;6(6):655-659. View Source
